molecular formula C11H12O2 B1611398 3-Vinylbenzoic acid ethyl ester CAS No. 33745-48-1

3-Vinylbenzoic acid ethyl ester

Cat. No. B1611398
CAS RN: 33745-48-1
M. Wt: 176.21 g/mol
InChI Key: POOPYNNRHGHNAA-UHFFFAOYSA-N
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Description

3-Vinylbenzoic acid ethyl ester is a chemical compound with the linear formula C11H12O21. It is used in the creation of polymers by imprinting tri-O-acetyladenosine in an acrylic polymer matrix


Scientific Research Applications

Application

3-Vinylbenzoic acid ethyl ester can be used in the transformation of alcohols to esters .

Method of Application

The basic ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM] OAc) can effectively catalyze this kind of reaction using O2 as an oxidant without any other catalysts or additives .

Results

The oxidative self-esterification of benzylic alcohols or aliphatic alcohols and cross-esterification between benzyl alcohols and aliphatic alcohols could all be achieved with high yields .

Biofuels

Application

3-Vinylbenzoic acid ethyl ester can be used in the production of biodiesel .

Method of Application

Heterologous wax ester synthases (WSs) derived from five different organisms were successfully expressed and evaluated for their substrate preference in Saccharomyces cerevisiae .

Results

WS from Marinobacter hydrocarbonoclasticus DSM 8798 showed the highest preference for ethanol compared to the other WSs, and could permit the engineered S. cerevisiae to produce biodiesel .

Photopolymerization

Application

3-Vinylbenzoic acid ethyl ester can be used in the synthesis of vinyl ether ester building blocks, which can be used in photopolymerization .

Method of Application

Functional carboxylic acids and hydroxyl vinyl ether are used to synthesize bifunctional vinyl ether esters using the immobilized enzyme Candida antarctica lipase B as a catalyst .

Results

The synthesis of different vinyl ether esters reached high conversions (above 90%) after less than 1 hour . The products were purified by removing the enzyme by filtration using only small amounts of acetone .

Polymer Production

Application

3-Vinylbenzoic acid ethyl ester can be used in the production of polymers .

Method of Application

Polymers were created by the imprinting of tri-O-acetyladenosine in an acrylic polymer matrix with the use of methacrylic acid (MAA) or 3-vinylbenzoic acid (VBA) as a functional monomer and ethylene glycol dimethacrylate as a cross-linking agent .

Results

Nine active ester monomers based on 4-vinylbenzoic acid have been synthesized . Under free radical polymerization conditions, these monomers could successfully be polymerized yielding reactive polymers .

Synthesis of Vinyl Ether Ester Building Blocks

Application

3-Vinylbenzoic acid ethyl ester can be used in the synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether .

Method of Application

Functional carboxylic acids and hydroxyl vinyl ether are used to synthesize bifunctional vinyl ether esters using the immobilized enzyme Candida antarctica lipase B as a catalyst .

Results

The synthesis of different vinyl ether esters reached high conversions (above 90%) after less than 1 hour . The products were purified by removing the enzyme by filtration using only small amounts of acetone .

Imprinting in Acrylic Polymer Matrix

Application

3-Vinylbenzoic acid ethyl ester can be used in the imprinting of tri-O-acetyladenosine in an acrylic polymer matrix .

Method of Application

Methacrylic acid (MAA) or 3-vinylbenzoic acid (VBA) is used as a functional monomer and ethylene glycol dimethacrylate as a cross-linking agent .

Results

Nine active ester monomers based on 4-vinylbenzoic acid have been synthesized . Under free radical polymerization conditions, these monomers could successfully be polymerized yielding reactive polymers .

properties

IUPAC Name

ethyl 3-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOPYNNRHGHNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573030
Record name Ethyl 3-ethenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Vinylbenzoic acid ethyl ester

CAS RN

33745-48-1
Record name Ethyl 3-ethenylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33745-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-ethenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Donohoe, MA Kabeshov, AH Rathi… - Organic & Biomolecular …, 2012 - pubs.rsc.org
A range of heterocycles, namely thiazoles, imidazoles, imidazopyridines, thiazolidines and dimethoxyindoles, have been synthesised directly from alkenesvia a two-step ketoidoination/…
Number of citations: 106 pubs.rsc.org

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